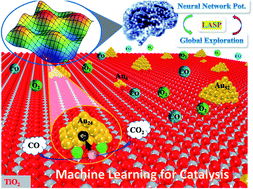The dome of gold nanolized for catalysis†
Chemical Science Pub Date: 2021-03-08 DOI: 10.1039/D0SC06502A
Abstract
Gold is noble in bulk but turns out to be a superior catalyst at the nanoscale when supported on oxides, in particular titania. The critical thickness for activity, namely two-layer gold particles on titania, observed two decades ago represents one of the most influential mysteries in the recent history of heterogeneous catalysis. By developing a Bayesian optimization controlled global potential energy surface exploration tool with machine learning potential, here we determine the atomic structures of gold particles within ∼2 nm on a TiO2 surface. We show that the smallest stable Au nanoparticle is Au24 which is pinned on the oxygen-rich TiO2 and exhibits an unprecedented dome architecture made by a single-layer Au sheet but with an apparent two-atomic-layer height. Importantly, this has the highest activity for CO oxidation at room temperature. The physical origin of the high activity is the outstanding electron storage ability of the nano-dome, which activates the lattice oxygen of the oxide. The determined CO oxidation mechanism, the simulated rate and the fitted apparent energy barrier are consistent with known experimental facts, providing key evidence for the presence of both the high-activity Au dome and the low-activity close-packed Au particles in real catalysts. The future direction for the preparation of active and stable Au-based catalysts is thus outlined.


Recommended Literature
- [1] A facile and versatile method for preparation of colored TiO2 with enhanced solar-driven photocatalytic activity†
- [2] Synthesis and application of thiocarbamates via thiol-dioxazolone modified Lossen rearrangement†
- [3] Colloidal nickel/gallium nanoalloys obtained from organometallic precursors in conventional organic solvents and in ionic liquids: noble-metal-free alkyne semihydrogenation catalysts†
- [4] Iodine doping induced activation of covalent organic framework cathodes for Li-ion batteries†
- [5] Dual-functional semiconductor-decorated upconversion hollow spheres for high efficiency dye-sensitized solar cells†
- [6] Growth behavior of gold nanoparticles synthesized in unsaturated fatty acids by vacuum evaporation methods†
- [7] Design and application of diimine-based copper(i) complexes in photoredox catalysis†
- [8] Synthesis and structure of the organometallic MFe2(µ3-S)2 clusters (M = Mo or Fe)
- [9] EPR-derived structures of flavin radical and iron-sulfur clusters from Methylosinus sporium 5 reductase†
- [10] A deep-red fluorescent molecular rotor based on donor-two-acceptor modular system for imaging mitochondrial viscosity†










